7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 7-hydroxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide.
Reduction: Formation of 7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Mechanism of Action
The mechanism of action of 7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The morpholin-4-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-(2-methoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-indazole-3-carboxamide
- 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one
Uniqueness
7-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its benzofuran core, which imparts distinct biological activities. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
IUPAC Name |
7-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-15-5-2-4-14-12-16(25-17(14)15)18(22)20-13-19(6-3-7-19)21-8-10-24-11-9-21/h2,4-5,12H,3,6-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCUUKPINZAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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